Hemanthamine
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Overview
Description
Hemanthamine is a natural alkaloid that is found in several plant species, including Stephania venosa, a member of the Menispermaceae family. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. Hemanthamine has been found to possess several biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Scientific Research Applications
Anticancer Properties
Hemanthamine, an alkaloid isolated from Amaryllidaceae plants, shows promise as an anticancer agent. Studies have explored its mechanism of action, revealing its ability to target the ribosome, specifically binding to the A-site cleft on the large ribosomal subunit. This binding rearranges rRNA, interrupting the elongation phase of translation. This activity not only inhibits ribosome biogenesis but also triggers a nucleolar stress response leading to p53 stabilization in cancer cells. This research supports the potential of hemanthamine as a therapeutic agent for cancer treatment (Pellegrino et al., 2018).
Biosynthesis in Amaryllidaceae Alkaloids
Hemanthamine is part of the Amaryllidaceae alkaloid group, known for their diverse biological activities. Research into the biosynthesis of these alkaloids, including hemanthamine, has identified crucial enzymatic reactions. These studies have shed light on the production of hemanthamine-type alkaloids, revealing the role of specific enzymes in their biosynthesis pathway. Understanding these biosynthetic pathways is vital for exploring the therapeutic potential of hemanthamine and related compounds (Kilgore et al., 2016).
Pharmaceutical Applications
Pharmacologically, hemanthamine has been noted for its antihypertensive properties and potential as an antiretroviral and cytotoxic agent. It exhibits a therapeutic index indicating its effectiveness in combating certain diseases at specific dosages, highlighting its potential in pharmaceutical applications (Zhou et al., 2010).
properties
CAS RN |
1472-76-0 |
---|---|
Product Name |
Hemanthamine |
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13S,15S,18S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16-,17+/m1/s1 |
InChI Key |
YGPRSGKVLATIHT-BEMMVCDISA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@@H](CN2CC4=CC5=C(C=C34)OCO5)O |
SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
synonyms |
haemanthamine hemanthamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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